tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride: is a synthetic organic compound with the molecular formula C₉H₁₉ClN₂O₂ . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with trans-2-methylazetidine under specific conditions. The reaction is often catalyzed by palladium and conducted in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Palladium-Catalyzed Reactions: It is often used in palladium-catalyzed cross-coupling reactions with aryl halides.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is utilized in various biochemical assays and studies due to its reactivity and stability.
Medicine: It is investigated for potential therapeutic applications, including antimicrobial activity.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butyl and azetidine groups, which can undergo various transformations under specific conditions .
Comparison with Similar Compounds
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride can be compared with other similar compounds, such as:
tert-butyl carbamate: A precursor in the synthesis of this compound.
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate: The non-hydrochloride form of the compound.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGLJGQQFDDFJO-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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